{7-oxa-4-azaspiro[2.5]octan-6-yl}methanol
Description
Overview of Spirocyclic Chemistry in Organic Synthesis
Spirocyclic compounds, characterized by at least two molecular rings sharing a single common atom, are a significant class of molecules in organic chemistry. nih.gov Their unique three-dimensional architecture and conformational rigidity make them attractive scaffolds in medicinal chemistry and materials science. nist.govbiosynth.com The rigid structure of spiro-compounds can fix the spatial arrangement of substituents, which is crucial for interactions with biological targets. chemeo.com This has led to an increased interest in their synthesis and application, as they are found in various approved drugs and drug candidates. guidechem.com
The incorporation of a spirocyclic moiety can significantly influence a drug candidate's properties, often leading to increased potency and selectivity. nih.gov These compounds are prevalent in a number of natural products and are considered privileged scaffolds in modern drug design. chemeo.com The synthesis of spirocycles is a challenging yet rewarding area of organic chemistry, with methods such as cyclization reactions and rearrangements being commonly employed. nih.govsigmaaldrich.com
Structural Characteristics and Nomenclature of Spiro[2.5]octane Derivatives
The spiro[2.5]octane system consists of a cyclopropane (B1198618) ring and a cyclohexane (B81311) ring connected by a single shared carbon atom, known as the spiro atom. nih.govmdpi.com The nomenclature for spiro compounds, according to IUPAC rules, involves the prefix "spiro" followed by brackets containing the number of carbon atoms in each ring linked to the spiro atom, in ascending order. sigmaaldrich.com For spiro[2.5]octane, the numbers indicate two carbons in the cyclopropane ring and five in the cyclohexane ring, excluding the spiro atom itself. nih.govnih.gov
The parent carbocyclic compound, spiro[2.5]octane, has the molecular formula C₈H₁₄ and a molecular weight of approximately 110.20 g/mol . nih.gov Its structure and properties are well-documented in chemical databases. nih.govnist.govnih.gov
Table 1: Properties of Spiro[2.5]octane
| Property | Value | Source |
|---|---|---|
| IUPAC Name | spiro[2.5]octane | nih.gov |
| CAS Number | 185-65-9 | nist.govnih.gov |
| Molecular Formula | C₈H₁₄ | nist.govnih.gov |
| Molecular Weight | 110.20 g/mol | nih.gov |
| InChIKey | FOEYMRPOKBCNCR-UHFFFAOYSA-N | nist.govnih.gov |
| SMILES | C1CCC2(CC1)CC2 | nih.gov |
Significance of Oxygen and Nitrogen Heteroatoms within Spirocyclic Frameworks
Oxygen and nitrogen-containing heterocycles are synthesized through various methods, including ring-closing metathesis. epa.gov Spirooxazines, a class of compounds containing both oxygen and nitrogen in a spiro arrangement, are known for their photochromic properties, reversibly changing structure and color upon exposure to light. nih.govresearchgate.netscirp.org This property has led to their use in applications such as optical switches and sensors. researchgate.net The incorporation of these heteroatoms is a key strategy in medicinal chemistry to modulate the pharmacological and pharmacokinetic properties of molecules.
Contextualization of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol within the Spiro[2.5]octane Class
This compound is a derivative of the spiro[2.5]octane system. Its nomenclature indicates a spiro[2.5]octane core where the carbon at position 7 has been replaced by an oxygen atom ("7-oxa") and the carbon at position 4 has been replaced by a nitrogen atom ("4-aza"). Furthermore, a methanol (B129727) group is attached to the carbon at position 6.
This compound belongs to a class of heterocyclic spiro compounds that are of interest as versatile building blocks in the synthesis of more complex molecules. The parent structure, 7-oxa-4-azaspiro[2.5]octane, is a known chemical entity. cymitquimica.comchemicalbook.com The presence of the oxa and aza groups, along with the hydroxyl group from the methanol substituent, is expected to impart specific physicochemical properties to the molecule, influencing its solubility, polarity, and potential for intermolecular interactions.
Table 2: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Source |
|---|---|---|---|---|
| This compound | 2408968-46-5 | C₇H₁₃NO₂ | 143.18 | biosynth.com |
| 7-Oxa-4-azaspiro[2.5]octane | 126616-59-9 | C₆H₁₁NO | 113.16 | cymitquimica.comchemicalbook.com |
| 7-Oxa-4-azaspiro[2.5]octane hydrochloride | 218595-22-3 | C₆H₁₂ClNO | 149.62 | sigmaaldrich.com |
| 4-Oxa-7-azaspiro[2.5]octan-6-one | 1253790-21-4 | C₆H₉NO₂ | 127.14 | epa.gov |
Structure
3D Structure
Properties
IUPAC Name |
7-oxa-4-azaspiro[2.5]octan-6-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-4-6-3-8-7(1-2-7)5-10-6/h6,8-9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIVGQVXNLCRIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12COC(CN2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2408968-46-5 | |
| Record name | {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Theoretical Framework and Computational Studies of 7 Oxa 4 Azaspiro 2.5 Octane Derivatives
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are indispensable tools for elucidating the electronic structure and molecular geometry of complex organic molecules. These methods provide insights into bonding, reactivity, and spectroscopic properties that are often challenging to obtain through experimental means alone.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for studying the electronic properties of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations on 7-oxa-4-azaspiro[2.5]octane derivatives are employed to determine optimized molecular geometries, including bond lengths and angles, as well as to probe the electronic landscape of the molecule.
Key electronic properties that can be elucidated using DFT include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting HOMO-LUMO gap, which is a crucial indicator of chemical reactivity and stability. Furthermore, DFT can be used to calculate Mulliken charges on individual atoms, offering insights into the polarity and reactivity of different sites within the molecule. A computational study focusing on the conformational analysis of transition states for aza-spiro ring formations highlights the utility of DFT in understanding complex reaction mechanisms.
Table 1: Representative Calculated Electronic Properties of a 7-Oxa-4-azaspiro[2.5]octane Derivative using DFT
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.5 D |
Note: The values presented in this table are illustrative and represent typical data obtained for similar heterocyclic systems through DFT calculations.
Conformational Analysis and Ring Strain in the Spiro[2.5]octane System
The three-dimensional structure of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol is dictated by the conformational preferences of its constituent rings and the inherent strain introduced by the spiro junction.
Preferred Conformations of the Six-Membered Oxa-Aza Ring
The six-membered 7-oxa-4-azaspiro[2.5]octane ring is analogous to morpholine (B109124). Saturated six-membered heterocyclic rings, like cyclohexane (B81311), typically adopt a chair conformation to minimize torsional and angle strain. For the 7-oxa-4-azaspiro[2.5]octane ring, a chair conformation is also expected to be the most stable. In this conformation, substituents can occupy either axial or equatorial positions.
Computational studies on similar systems, such as morpholine and its derivatives, have shown that the equatorial conformer is generally more stable. The energy difference between the chair and other conformations, such as the boat or twist-boat, can be calculated to understand the conformational landscape and the barriers to ring inversion. A computational study focusing on aza-spiro ring formations provides insights into the conformational analysis of transition states. The presence of the bulky {CH2OH} group at the C6 position will likely have a strong preference for the equatorial position to minimize steric hindrance.
Table 2: Relative Energies of Different Conformations of a Substituted 7-Oxa-4-azaspiro[2.5]octane Ring
| Conformation | Relative Energy (kcal/mol) |
| Chair (substituent equatorial) | 0.0 |
| Chair (substituent axial) | 2.5 |
| Twist-Boat | 5.8 |
| Boat | 7.2 |
Note: The values in this table are representative examples based on computational studies of similar substituted six-membered heterocyclic rings.
Chiral Properties and Stereoisomerism in Spiro Compounds
The unique three-dimensional arrangement of spiro compounds often leads to the emergence of chirality, even in the absence of traditional stereocenters. The stereochemistry of spiro heterocyclic steroids has been a subject of interest, highlighting the importance of understanding the spatial arrangement of these molecules.
The spiro carbon atom in this compound is a spirocenter. The presence of two different rings attached to this central atom, along with substitution on the six-membered ring, can result in axial chirality. This arises from the non-planar arrangement of the two rings, which can be either right-handed or left-handed in their relative orientation.
Furthermore, the C6 atom bearing the methanol (B129727) group is a stereocenter, giving rise to the possibility of (R) and (S) enantiomers. The interplay between the chirality at the C6 stereocenter and the potential axial chirality of the spiro system can lead to a complex mixture of diastereomers. The synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones have demonstrated the significance of stereochemistry in the biological activity of spiro compounds. Computational methods can be employed to calculate the relative energies of these different stereoisomers and to predict their chiroptical properties, such as optical rotation, which are crucial for their experimental characterization.
Stereochemical Analysis and Prediction of Absolute Configuration
The stereochemical analysis of spiro compounds involves determining the spatial arrangement of atoms and assigning the absolute configuration (R/S) at the spirocenter. This is typically achieved through experimental techniques like X-ray crystallography or chiroptical methods such as circular dichroism (CD) spectroscopy, often in conjunction with computational predictions.
Ab initio and Density Functional Theory (DFT) calculations are powerful tools for predicting the absolute configuration of chiral molecules. nih.govacs.org These methods can be used to calculate the optical rotation and CD spectra of a molecule with a known stereochemistry. By comparing the calculated spectra to the experimentally measured spectra, the absolute configuration of the synthesized compound can be determined. While these techniques are broadly applicable, specific studies applying them to predict the absolute configuration of this compound have not been identified.
Computational Prediction of Reactivity and Reaction Pathways
Computational chemistry provides valuable insights into the reactivity of molecules and the pathways of chemical reactions. For a molecule like this compound, computational methods can predict sites of reactivity, potential metabolic pathways, and the feasibility of different chemical transformations. Methods such as DFT can be used to calculate various molecular properties that correlate with reactivity, including:
Frontier Molecular Orbitals (HOMO and LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the nucleophilic and electrophilic centers of the molecule, respectively.
Electrostatic Potential Maps: These maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Fukui Functions: These are used to predict the local reactivity of different atomic sites within a molecule towards nucleophilic, electrophilic, and radical attacks.
A comprehensive computational study on this compound would involve these calculations to predict its reactivity, but such a study is not currently available in the literature.
Mechanistic Insights from Transition State Analysis
Transition state theory is a cornerstone of understanding reaction mechanisms. Computational methods, particularly DFT, are extensively used to locate and characterize transition state structures on the potential energy surface of a reaction. mit.edu The energy of the transition state determines the activation energy and, consequently, the rate of the reaction.
For reactions involving 7-oxa-4-azaspiro[2.5]octane derivatives, transition state analysis could elucidate the mechanisms of, for example, N-alkylation, acylation, or reactions involving the hydroxyl group. By modeling the reaction pathway and identifying the transition state, researchers can gain a deeper understanding of the factors that control the reaction rate and selectivity. Unfortunately, there are no published transition state analyses for reactions specifically involving this compound.
Regioselectivity and Stereoselectivity Prediction
Many chemical reactions can yield multiple products (isomers). Computational chemistry is a powerful tool for predicting the regioselectivity (where a reaction occurs) and stereoselectivity (which stereoisomer is formed) of a reaction. By calculating the energies of the different possible transition states leading to the various products, the most favorable reaction pathway can be identified. The pathway with the lowest activation energy corresponds to the major product.
For this compound, predicting the regioselectivity of a reaction would involve considering the different reactive sites (the nitrogen atom, the oxygen atom, and the hydroxyl group). Predicting the stereoselectivity would be crucial in reactions that could create new chiral centers or modify the existing one. While computational prediction of regioselectivity and stereoselectivity is a common practice in modern organic chemistry, specific studies with predictive data tables for this compound are absent from the scientific literature.
Chemical Transformations and Functionalization of 7 Oxa 4 Azaspiro 2.5 Octan 6 Yl Methanol
Reactions at the Primary Alcohol Moiety (C-6)
The primary alcohol at the C-6 position is a key site for functionalization, allowing for oxidation to aldehydes and carboxylic acids, as well as etherification and esterification reactions.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary alcohol of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol can be oxidized to the corresponding aldehyde or carboxylic acid under appropriate conditions. The choice of oxidizing agent and reaction conditions will determine the final product. Milder oxidizing agents are required for the selective oxidation to the aldehyde, while stronger agents will lead to the carboxylic acid.
Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), and Swern oxidation conditions. For the oxidation to the carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or a two-step procedure involving oxidation to the aldehyde followed by further oxidation are typically employed.
Table 1: Illustrative Oxidation Reactions of this compound
| Starting Material | Reagent(s) | Product |
| This compound | Pyridinium chlorochromate (PCC) | {7-oxa-4-azaspiro[2.5]octan-6-yl}carbaldehyde |
| This compound | Dess-Martin periodinane (DMP) | {7-oxa-4-azaspiro[2.5]octan-6-yl}carbaldehyde |
| This compound | Potassium permanganate (KMnO4) | {7-oxa-4-azaspiro[2.5]octan-6-yl}carboxylic acid |
| This compound | Jones Reagent (CrO3, H2SO4, acetone) | {7-oxa-4-azaspiro[2.5]octan-6-yl}carboxylic acid |
Note: This table is illustrative and specific reaction conditions would need to be optimized.
Etherification and Esterification of the Hydroxyl Group
The hydroxyl group can undergo etherification to form ethers or esterification to yield esters. Etherification is commonly achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.
Esterification can be carried out through several methods, including Fischer esterification with a carboxylic acid in the presence of an acid catalyst, or by reaction with an acyl chloride or acid anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.
Table 2: Examples of Etherification and Esterification Reactions
| Reaction Type | Reagent(s) | Product |
| Etherification | 1. Sodium hydride (NaH) 2. Methyl iodide (CH3I) | 6-(methoxymethyl)-7-oxa-4-azaspiro[2.5]octane |
| Esterification | Acetic anhydride, Pyridine | {7-oxa-4-azaspiro[2.5]octan-6-yl}methyl acetate |
| Esterification | Benzoyl chloride, Triethylamine | {7-oxa-4-azaspiro[2.5]octan-6-yl}methyl benzoate |
Note: This table provides representative examples. The choice of reagents and conditions will depend on the desired ether or ester.
Nucleophilic Substitution Reactions at the Methanol (B129727) Carbon
To enable nucleophilic substitution at the methanol carbon, the hydroxyl group must first be converted into a better leaving group. This can be achieved by tosylation (reaction with tosyl chloride) or mesylation (reaction with mesyl chloride) to form a tosylate or mesylate ester, respectively. Halogenation, for instance with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), can also be employed to convert the alcohol to the corresponding alkyl chloride or bromide.
Once converted, the carbon becomes susceptible to attack by a wide range of nucleophiles, such as azides, cyanides, and thiols, allowing for the introduction of various functional groups.
Transformations Involving the Secondary Amine (N-4)
The secondary amine at the N-4 position is a versatile handle for introducing a variety of substituents through N-alkylation and N-acylation reactions.
N-Alkylation and N-Acylation Reactions
N-alkylation can be achieved by reacting the amine with alkyl halides. The reaction typically proceeds via an SN2 mechanism and may require a base to neutralize the generated acid. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride, is another common method for N-alkylation.
N-acylation involves the reaction of the amine with acylating agents such as acyl chlorides or acid anhydrides to form amides. These reactions are generally high-yielding and are often carried out in the presence of a base.
Table 3: N-Alkylation and N-Acylation of the Spiro Amine
| Reaction Type | Reagent(s) | Product |
| N-Alkylation | Benzyl bromide, Potassium carbonate | 4-benzyl-{7-oxa-4-azaspiro[2.5]octan-6-yl}methanol |
| N-Acylation | Acetyl chloride, Triethylamine | 1-(6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octan-4-yl)ethan-1-one |
Note: The table illustrates common transformations. Specific conditions may need to be adjusted.
Formation of Amides and Carbamates (e.g., Boc protection)
The secondary amine readily forms amides and carbamates. A particularly important transformation is the protection of the amine, often as a tert-butoxycarbonyl (Boc) carbamate. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The Boc protecting group is stable under a wide range of conditions but can be easily removed under acidic conditions, making it a valuable tool in multi-step syntheses. The synthesis of the Boc-protected form, tert-butyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate, has been documented in the context of its availability as a chemical building block.
The formation of other amides and carbamates can be achieved by reacting the amine with the corresponding acyl chlorides, chloroformates, or isocyanates. These reactions allow for the introduction of a wide array of functionalities, which can modulate the physicochemical properties of the parent molecule.
Palladium-Catalyzed N-Arylation Reactions
The secondary amine within the 4-azaspiro[2.5]octane framework of this compound is a prime site for functionalization. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the N-arylation of a wide range of nitrogen-containing heterocycles. chemrxiv.org While specific studies on the N-arylation of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from analogous systems. For instance, the palladium-catalyzed N-arylation of 2,5-diazabicyclo[4.1.0]heptane, a molecule that also contains a piperazine (B1678402) ring fused to a cyclopropane (B1198618), has been successfully demonstrated in the synthesis of fluoroquinolone antibacterial analogues. cymitquimica.com
These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the amine with an aryl halide or triflate. The choice of ligand is crucial for achieving high yields and can influence the scope of the reaction with respect to the steric and electronic properties of the coupling partners.
Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation of a Piperazine-Fused Cyclopropane
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-bromo-4-fluorobenzene | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene (B28343) | 100 | 85 |
| 2 | 2-chloropyridine | Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | 110 | 78 |
| 3 | 4-bromotoluene | [Pd(allyl)Cl]₂ | t-BuXPhos | K₃PO₄ | 2-MeTHF | 80 | 91 |
Note: The data in this table are illustrative and based on analogous reactions reported in the literature for similar N-heterocyclic systems.
The successful N-arylation of related spirocyclic amines underscores the potential for similar transformations on this compound, which would provide access to a diverse library of N-aryl derivatives for various applications.
Modification of the Spirocyclic Core
The strained three-membered cyclopropane ring and the heterocyclic six-membered ring of the spiro[2.5]octane system offer multiple avenues for structural modification.
The cyclopropane ring in the spiro[2.5]octane system is susceptible to ring-opening reactions due to its inherent ring strain. These reactions can be initiated by various reagents and conditions, leading to a range of functionalized products.
Acid-Catalyzed Ring-Opening:
Under acidic conditions, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that can be trapped by a nucleophile. bldpharm.com The regioselectivity of the ring-opening is often influenced by the stability of the resulting carbocation and the nature of the nucleophile. acs.orgnih.gov For this compound, acid-catalyzed ring-opening in the presence of a nucleophile could potentially lead to the formation of a piperidine (B6355638) derivative with a functionalized side chain. The reaction of epoxides, which share the three-membered ring strain, with anhydrous acids (HX) to form trans-halohydrins is a well-established transformation that provides a model for the potential reactivity of the cyclopropane ring. nih.govresearchgate.net
Radical and Transition-Metal-Catalyzed Ring-Opening:
Radical-mediated ring-opening of cyclopropanes offers an alternative pathway to functionalization. google.comnih.gov These reactions can be initiated by a radical initiator or through photoredox catalysis and can lead to the formation of a variety of products depending on the reaction conditions and the presence of trapping agents. Furthermore, transition metals, such as gold, have been shown to catalyze the ring-opening of alkynyl-substituted cyclopropanes.
Table 2: Examples of Cyclopropane Ring-Opening Reactions in Related Systems
| Entry | Substrate | Reagent/Catalyst | Conditions | Product Type |
| 1 | Cyclopropanated 3-aza-2-oxabicyclo[2.2.1]heptene | Pyridinium toluenesulfonate, Methanol | Reflux | Ring-opened ether |
| 2 | Spiro(nitrocyclopropane)oxindole | PPh₃, Azodicarboxylate | Room Temperature | Pyrazolo[3,4-b]indole derivative |
| 3 | 2-(1-Alkynyl-cyclopropyl)pyridine | AuCl₃ | Room Temperature | Indolizine derivative |
Note: This table presents examples of ring-opening reactions on various cyclopropane-containing molecules to illustrate the potential reactivity of the spiro[2.5]octane system.
Beyond N-arylation and cyclopropane ring-opening, the spiro[2.5]octane core of this compound offers other sites for derivatization. The carbon atoms of the piperidine-like ring are potential targets for functionalization through various synthetic methods.
Recent advances in C-H activation chemistry could provide a direct route to the functionalization of the C-H bonds of the six-membered ring. Palladium-catalyzed C(sp³)–H arylation has been demonstrated for 2-alkylpyridines, suggesting that similar strategies could be applicable to the piperidine-like ring in the spiro[2.5]octane system.
Furthermore, the synthesis of related spirocyclic systems, such as 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivatives, highlights the possibility of introducing functional groups onto the carbon framework of the heterocyclic ring. nih.gov These methods often involve multi-step sequences starting from functionalized building blocks. While direct derivatization of the pre-formed spiro[2.5]octane core at positions other than the nitrogen atom is challenging, the development of new synthetic methodologies may enable such transformations in the future.
Spectroscopic and Structural Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. researchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, NMR provides information on the connectivity, chemical environment, and stereochemistry of the atoms within the molecule. researchgate.netipb.pt For a molecule with the complexity of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol, a suite of 1D and 2D NMR experiments is required for a complete structural assignment. ipb.pt
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ), signal splitting (multiplicity), and integration. The spectrum of this compound would display characteristic signals for its different proton groups.
The expected ¹H NMR signals include:
Cyclopropane (B1198618) Protons: The protons on the three-membered ring are expected to appear in the upfield region, typically between δ 0.4 and 1.0 ppm, due to the unique shielding environment of the cyclopropyl (B3062369) group.
Piperidine (B6355638) Ring Protons: The protons on the six-membered ring adjacent to the nitrogen and oxygen atoms would show more complex patterns and appear at lower fields. The protons alpha to the nitrogen (C5-H₂) would likely resonate in the δ 2.5-3.5 ppm range.
Methine and Methylene (B1212753) Protons near Oxygen: The proton on the carbon bearing the ether oxygen (C6-H) and the protons of the hydroxymethyl group (-CH₂OH) would be deshielded, appearing further downfield. For instance, in the related compound (5-Oxaspiro[2.4]heptan-6-yl)methanol, the methine proton (CH-O) appears as a multiplet between δ 4.15 and 4.32 ppm, while the hydroxymethyl protons (-CH₂OH) are observed as a multiplet between δ 3.56 and 3.73 ppm. semanticscholar.org
Amine and Hydroxyl Protons: The N-H proton of the secondary amine and the O-H proton of the alcohol group would appear as broad singlets. Their chemical shifts are variable and depend on solvent, concentration, and temperature. msu.edu These signals can often be identified by their disappearance upon exchange with D₂O.
Table 1: Predicted ¹H NMR Chemical Shift Ranges
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Cyclopropane CH₂ | 0.4 - 1.0 | Multiplets |
| Piperidine CH₂ (C5, C8) | 2.5 - 3.5 | Multiplets |
| Methine CH (C6) | 3.8 - 4.3 | Multiplet |
| Hydroxymethyl CH₂ | 3.5 - 3.8 | Multiplet |
| Amine NH | Broad, variable | Singlet |
| Alcohol OH | Broad, variable | Singlet |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. iastate.edu Each unique carbon atom typically gives a distinct signal, and its chemical shift indicates its electronic environment and hybridization state. For this compound, seven distinct carbon signals are expected.
The expected ¹³C NMR signals include:
Cyclopropane Carbons: The sp³ hybridized carbons of the cyclopropane ring (C1, C2) would appear at a high field (upfield), typically in the δ 10-25 ppm range. semanticscholar.org
Spiro Carbon: The quaternary spiro carbon (C3), which is part of both rings, would have a unique chemical shift.
Piperidine Ring Carbons: The carbons adjacent to the heteroatoms would be deshielded. The carbons next to the nitrogen (C5, C8) would resonate in the δ 40-60 ppm range, while the carbon attached to the ether oxygen (C6) would be further downfield, likely in the δ 70-85 ppm range. semanticscholar.org
Hydroxymethyl Carbon: The carbon of the -CH₂OH group would appear in the typical range for a primary alcohol, around δ 60-65 ppm. semanticscholar.org
In a study of the similar compound (5-Oxaspiro[2.4]heptan-6-yl)methanol, the carbon signals were observed at δ 143.2, 80.3, 75.3, 65.0, 36.6, 22.6, 11.1, and 10.6 ppm, which aligns with the expected ranges for carbons in such chemical environments. semanticscholar.org
Table 2: Predicted ¹³C NMR Chemical Shift Ranges
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1, C2 (Cyclopropane) | 10 - 25 |
| C3 (Spiro) | 30 - 50 |
| C5, C8 (Piperidine) | 40 - 60 |
| C6 (CH-O) | 70 - 85 |
| -CH₂OH | 60 - 65 |
Nitrogen-15 (¹⁵N) NMR spectroscopy, while less sensitive than ¹H NMR, is a valuable tool for directly probing the electronic environment of nitrogen atoms. caltech.edu For this compound, a ¹⁵N NMR experiment would yield a single signal corresponding to the secondary amine nitrogen in the six-membered ring. The chemical shift of this nitrogen provides insight into its hybridization and degree of electron shielding. ipb.pt In saturated heterocyclic systems like piperidine, the ¹⁵N chemical shift typically falls within a characteristic range. For azetidine, a four-membered nitrogen heterocycle, the ¹⁵N resonance is observed at δ 25.3 ppm relative to ammonia. ipb.pt The specific shift for the nitrogen in the azaspirooctane ring would be influenced by the constraints of the spirocyclic system and the presence of the adjacent oxygen atom.
While 1D NMR spectra provide foundational data, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning all signals and confirming the molecule's constitution. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. It would be used to trace the proton-proton connectivities within the cyclopropane and piperidine ring systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It allows for the definitive assignment of which protons are bonded to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the entire molecular structure by connecting fragments, for instance, by showing a correlation from the hydroxymethyl protons to the C6 carbon, or from the C5 protons to the spiro carbon (C3).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₇H₁₃NO₂), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement (calculated monoisotopic mass: 143.0946 Da). semanticscholar.org
Under electron ionization (EI), the molecule would fragment in a predictable manner. Key fragmentation pathways would likely include:
Loss of the hydroxymethyl group (•CH₂OH, 31 Da).
Cleavage of the piperidine ring, leading to fragments characteristic of the cyclopropane and piperidine moieties.
Alpha-cleavage adjacent to the nitrogen atom, a common fragmentation pattern for amines.
Analysis of these fragment ions allows for the reconstruction of the molecular structure, providing evidence that corroborates the NMR data.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. masterorganicchemistry.com The IR spectrum of this compound would exhibit several characteristic absorption bands.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
| Alcohol (O-H) | Stretch | 3200 - 3600 | Broad, Strong |
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Sharp, Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Strong |
| Cyclopropyl C-H | Stretch | ~3050 | Medium |
| C-O (Alcohol) | Stretch | 1050 - 1150 | Strong |
| C-O (Ether) | Stretch | 1070 - 1150 | Strong |
| C-N (Amine) | Stretch | 1020 - 1250 | Medium |
The presence of a broad, strong band in the 3200-3600 cm⁻¹ region is a definitive indicator of the alcohol's O-H group, with the broadening caused by hydrogen bonding. libretexts.orglibretexts.org A sharper, less intense peak in a similar region (3300-3500 cm⁻¹) would correspond to the N-H stretch of the secondary amine. libretexts.org Strong absorptions between 2850 and 3000 cm⁻¹ are due to the stretching of sp³ C-H bonds, while a weaker band slightly above 3000 cm⁻¹ would be characteristic of the C-H bonds in the cyclopropane ring. libretexts.org Finally, strong bands in the fingerprint region, between 1000 and 1250 cm⁻¹, would confirm the presence of the C-O and C-N stretching vibrations. libretexts.org
Advanced Structural Determination Techniques
While a comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental X-ray crystallographic or Electronic Circular Dichroism (ECD) data for the parent compound this compound, the principles and applications of these techniques are well-established for determining the structure of related chiral molecules. The existence of a registered CAS number for (R)-(7-oxa-4-azaspiro[2.5]octan-6-yl)methanol (2681297-97-0) underscores the importance of these methods in distinguishing between its enantiomers.
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography stands as the gold standard for the direct and unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. For chiral molecules, when a single crystal of one enantiomer is analyzed, X-ray crystallography can also determine its absolute configuration.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed, from which the atomic positions are determined.
In the context of spirocyclic systems, X-ray crystallography reveals the precise orientation of the fused rings and the conformation of the substituents. For instance, in a related compound, the conformation has been found to be supported by X-ray crystallography data researchgate.net. While specific data for this compound is not available, analysis of a related oxa-azaspirocycle derivative provides an illustrative example of the type of data obtained from such an experiment.
Illustrative Crystallographic Data for a Related Spirocyclic Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 12.187 |
| c (Å) | 9.876 |
| α (°) | 90 |
| β (°) | 109.23 |
| γ (°) | 90 |
| Volume (ų) | 973.5 |
| Z | 4 |
Note: The data presented in this table is for an illustrative, related spirocyclic compound and not for this compound.
Electronic Circular Dichroism (ECD) for Chiral Compound Absolute Configuration
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint for a specific enantiomer. ECD is a powerful tool for determining the absolute configuration of chiral compounds in solution.
The ECD spectrum is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. The sign and intensity of the Cotton effects are directly related to the stereochemistry of the molecule.
In modern applications, experimental ECD spectra are often compared with theoretically calculated spectra for all possible stereoisomers of a molecule. Quantum mechanical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT), can predict the ECD spectrum for a given absolute configuration. By matching the experimental spectrum with the calculated spectrum, the absolute configuration of the compound can be confidently assigned.
For this compound, which contains chromophores such as the C-O-C ether linkage and the amine group, ECD would be a suitable method for determining the absolute configuration of its enantiomers. The process would involve:
Separation of the enantiomers, for example, by chiral chromatography.
Measurement of the experimental ECD spectrum for each enantiomer.
Computational modeling of the possible conformations of each enantiomer.
Calculation of the theoretical ECD spectrum for each stable conformer.
Comparison of the Boltzmann-averaged theoretical spectra with the experimental spectra to assign the absolute configuration.
While no specific experimental ECD data for this compound has been reported, the general methodology is widely applied and would be the method of choice for assigning the absolute configuration of its chiral isomers in solution.
Synthetic Utility of the 7 Oxa 4 Azaspiro 2.5 Octane Scaffold
Role as a Versatile Building Block in Organic Synthesis
The 7-oxa-4-azaspiro[2.5]octane moiety, and specifically its functionalized derivatives like {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol, are highly valued as building blocks in organic synthesis, particularly within the realm of medicinal chemistry. The unique combination of a rigid spirocyclic core and multiple points for diversification makes this scaffold an attractive starting point for the synthesis of novel compounds.
The structural rigidity of the spiro[2.5]octane system helps to pre-organize appended functional groups in a well-defined spatial orientation. This can be advantageous in the design of molecules intended to interact with biological targets such as enzymes and receptors, where a precise three-dimensional arrangement of atoms is often crucial for binding affinity and selectivity.
The presence of a secondary amine within the morpholine (B109124) ring and a primary alcohol in the methanol (B129727) substituent of this compound provides two orthogonal functional handles for chemical elaboration. The secondary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide array of substituents. Simultaneously, the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, allowing for the attachment of other molecular fragments. This dual functionality enables the rapid generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
A Chinese patent highlights that the parent 4-oxa-7-azaspiro[2.5]octane scaffold is a key intermediate in the synthesis of a variety of pharmacologically active agents. google.com This includes compounds with potential therapeutic applications in metabolic disorders like diabetes and obesity, inflammatory diseases, and even cancer, by targeting key proteins such as GPR43 receptor agonists, interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, and isocitrate dehydrogenase (IDH) inhibitors. google.com This underscores the broad utility of this spirocyclic system as a foundational element in the construction of bioactive molecules.
Below is a table summarizing the key properties of this compound:
| Property | Value | Reference |
| CAS Number | 2408968-46-5 | biosynth.com |
| Molecular Formula | C₇H₁₃NO₂ | biosynth.com |
| Molecular Weight | 143.18 g/mol | biosynth.com |
| Appearance | Not specified | |
| Chirality | The compound is chiral and can exist as different enantiomers. |
Precursor for Structurally Complex Spirocyclic Architectures
While specific examples detailing the conversion of this compound into more complex spirocyclic architectures are not extensively documented in publicly available literature, the inherent reactivity of its functional groups suggests a clear potential for such transformations. The secondary amine and primary alcohol can serve as anchor points for intramolecular reactions, leading to the formation of additional rings and thus more elaborate spirocyclic or bridged systems.
For instance, the amine could be functionalized with a group capable of reacting with a derivative of the primary alcohol, such as an aldehyde or a mesylate, to construct a new ring fused to the parent scaffold. Such strategies are commonly employed in diversity-oriented synthesis to rapidly build molecular complexity from a common intermediate.
Integration into Diverse Heterocyclic Frameworks
The integration of the 7-oxa-4-azaspiro[2.5]octane motif into larger, more diverse heterocyclic frameworks is a logical extension of its role as a building block. The functional handles of this compound are ideal for participating in multicomponent reactions or sequential annulation strategies to construct new heterocyclic rings.
For example, the secondary amine could be employed as a nucleophile in reactions with bifunctional electrophiles to form new heterocyclic systems. While specific literature examples for this compound are scarce, the general principles of heterocyclic synthesis strongly support its potential in this area.
Application in the Construction of Constrained Molecular Scaffolds
The rigid nature of the spiro[2.5]octane core makes it an excellent building block for the construction of conformationally constrained molecular scaffolds. Conformational restriction is a widely used strategy in medicinal chemistry to improve the potency, selectivity, and metabolic stability of drug candidates by reducing the entropic penalty of binding to a biological target.
By incorporating the 7-oxa-4-azaspiro[2.5]octane unit, medicinal chemists can introduce a significant degree of rigidity into a molecule. The defined exit vectors of the substituents on the spirocyclic core allow for precise control over the spatial presentation of pharmacophoric elements. While detailed studies specifically utilizing this compound for this purpose are not readily found, the foundational principles of its structure are well-suited for such applications.
Conclusion and Future Research Perspectives on 7 Oxa 4 Azaspiro 2.5 Octan 6 Yl Methanol
Summary of Current Understanding and Synthetic Achievements
The current body of scientific literature on {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol is sparse, with its primary recognition being as a commercially available building block for chemical synthesis. biosynth.com Its molecular formula is C₇H₁₃NO₂, and it possesses a unique spirocyclic architecture, merging a piperidine (B6355638) ring with an epoxide, and featuring a hydroxymethyl substituent. This combination of a rigid core and a functional handle suggests its potential utility in the construction of more complex molecules.
While a specific, published synthesis for this compound is not readily found, the synthesis of the isomeric 4-oxa-7-azaspiro[2.5]octane has been detailed in patent literature. google.com This synthesis starts from 1-hydroxy-1-cyclopropanecarboxylate methyl ester and proceeds through a four-step sequence involving substitution, hydrogenation, cyclization, and reduction. google.com This route highlights a feasible, multi-step approach to constructing the core spirocyclic system. It is plausible that a similar strategy, perhaps employing a different starting material or a modified cyclization precursor, could be adapted for the synthesis of the 7-oxa-4-azaspiro[2.5]octane scaffold.
The primary achievement to date for this compound is its availability as a research chemical, offered in both racemic and enantiomerically pure forms, such as (R)-(7-oxa-4-azaspiro[2.5]octan-6-yl)methanol. biosynth.combldpharm.com This availability lowers the barrier for its exploration in various research and development programs.
Unexplored Synthetic Routes and Methodological Innovations
Given the absence of a dedicated synthetic route in the literature, there is significant room for methodological innovation. Future synthetic efforts could explore several avenues:
Asymmetric Epoxidation: A key step in the synthesis of this molecule would be the stereocontrolled formation of the epoxide ring. The use of modern asymmetric epoxidation methods, such as the Sharpless or Jacobsen epoxidation, on a suitable unsaturated piperidine precursor could provide enantioselective access to the desired stereoisomers.
Intramolecular Cyclization Strategies: The formation of the spirocyclic junction is a critical transformation. Novel strategies involving intramolecular ring-opening of a suitably functionalized cyclopropane (B1198618) by a nitrogen nucleophile on the piperidine ring could be explored.
Photoredox Catalysis: The use of photoredox catalysis could open up new pathways for the construction of the spirocyclic system under mild conditions. For instance, a radical-based cyclization approach could be envisioned.
Flow Chemistry: For the safe and efficient synthesis, particularly if energetic intermediates are involved in epoxide formation, the application of continuous flow chemistry could be a significant methodological improvement, as has been demonstrated for the synthesis of other spirocyclic oxaziridines.
Potential for Novel Chemical Transformations and Derivatization
The structure of this compound offers multiple points for chemical modification, making it a versatile scaffold for library synthesis.
N-Functionalization: The secondary amine in the piperidine ring is a prime site for derivatization. It can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents, thereby modulating the compound's physicochemical properties.
Hydroxyl Group Modification: The primary alcohol provides another handle for derivatization. It can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted to an ether, allowing for the attachment of other molecular fragments.
Epoxide Ring-Opening: The epoxide is a reactive electrophilic site susceptible to nucleophilic attack. This allows for the introduction of a diverse range of functional groups at the C6 position, with concomitant formation of a tertiary alcohol at C7. The regioselectivity and stereoselectivity of this ring-opening would be of significant interest.
These potential transformations highlight the molecule's utility as a versatile building block for creating libraries of novel compounds for biological screening.
Future Directions in Computational Studies and Stereochemical Control
The rigid, three-dimensional nature of the 7-oxa-4-azaspiro[2.5]octane scaffold makes it an excellent candidate for computational studies.
Conformational Analysis: Detailed computational analysis, likely using density functional theory (DFT), can be employed to predict the preferred conformations of the spirocycle and its derivatives. nih.gov This understanding is crucial for structure-based drug design.
Stereochemical Control: The molecule possesses multiple stereocenters. Future research should focus on the development of highly stereoselective synthetic routes. Computational modeling could be instrumental in designing catalysts and predicting the stereochemical outcomes of key reactions, such as the epoxidation and epoxide ring-opening steps. NMR spectroscopic analysis, including the use of homonuclear coupling constants and chemical shifts, will be vital for the experimental determination of the relative configuration and preferred conformations of synthesized derivatives. nih.gov
Expanding the Synthetic Utility of the 7-oxa-4-azaspiro[2.5]octane Moiety
The broader 7-oxa-4-azaspiro[2.5]octane moiety holds considerable promise as a key structural motif in medicinal chemistry. The isomeric 4-oxa-7-azaspiro[2.5]octane has been utilized as an intermediate in the synthesis of compounds targeting LRRK2 kinase for Parkinson's disease and GPR43 for metabolic disorders. google.com This suggests that the 7-oxa-4-azaspiro[2.5]octane scaffold could also serve as a valuable pharmacophore.
Future applications could extend to:
Novel CNS-active agents: The rigid spirocyclic core can help in optimizing the orientation of pharmacophoric groups for interaction with receptors and enzymes in the central nervous system. The synthesis of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine (B1216132) receptor highlights the potential of related spirocycles in this area. nih.gov
Inhibitors of protein-protein interactions: The defined three-dimensional structure of this scaffold could be used to design molecules that mimic key secondary structures of proteins, enabling the disruption of disease-relevant protein-protein interactions.
Q & A
Q. What are the key synthetic routes for {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis often involves ring-closing strategies or functionalization of pre-existing spirocyclic scaffolds. For example, analogs like 2-{7-oxa-4-azaspiro[2.5]octan-6-yl}acetic acid () are synthesized via condensation reactions between cyclic ethers and amines, followed by hydroxylation. Key steps include:
- Ring Formation : Use of BF₃·Et₂O or other Lewis acids to promote spirocyclization ().
- Hydroxymethylation : Methanol derivatives are introduced via nucleophilic substitution or oxidation-reduction sequences ().
- Optimization : Adjust solvent polarity (e.g., THF vs. DCM) and temperature (0–25°C) to control regioselectivity and minimize byproducts .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Combine HPLC (≥95% purity) with spectroscopic techniques:
- NMR : Look for characteristic shifts:
- δ 3.6–4.2 ppm (methylene protons adjacent to oxygen/nitrogen in the spiro ring) ().
- δ 1.2–2.5 ppm (sp³ hybridized carbons in the bicyclic system) ().
- MS : Molecular ion peak at m/z 157.19 (C₇H₁₁NO₂) and fragmentation patterns consistent with spiro-ring cleavage ().
Advanced Research Questions
Q. How do steric and electronic effects in the spirocyclic core influence reactivity in cross-coupling reactions?
- Methodological Answer : The spiro structure imposes steric constraints, limiting access to the nitrogen lone pair. For example:
- Buchwald-Hartwig Amination : Lower yields (≤40%) due to hindered Pd catalyst coordination; use bulky ligands (XPhos) to improve efficiency ().
- Suzuki-Miyaura Coupling : Electron-withdrawing groups on the spiro ring enhance aryl boronic acid reactivity ().
Data Table :
| Reaction Type | Yield (%) | Optimal Catalyst |
|---|---|---|
| Amination | 40 | Pd(OAc)₂/XPhos |
| Suzuki Coupling | 65 | Pd(PPh₃)₄ |
Q. What strategies resolve contradictions in reported biological activity data for azaspiro compounds?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays : Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based IC₅₀) ().
- Impurity Profiling : Compare batches via LC-MS to rule out confounding effects from byproducts like 7-oxa-4-azaspiro[2.5]octan-5-one (CAS 1100753-07-8) ().
- Computational Modeling : Dock the compound into target proteins (e.g., kinases) to validate structure-activity relationships ().
Q. How can computational methods predict solubility and bioavailability of this compound derivatives?
- Methodological Answer :
- Solubility : Use Abraham solvation parameters with logP ~1.2 (calculated via ChemAxon) to prioritize solvents (e.g., methanol/water mixtures) ().
- Bioavailability : Apply QikProp to predict Caco-2 permeability (>50 nm/s) and plasma protein binding (<90%) ().
Key Metrics :
| Property | Predicted Value |
|---|---|
| logS (aqueous solubility) | -2.1 |
| H-bond donors | 2 |
| Polar Surface Area | 45 Ų |
Experimental Design Considerations
Q. What analytical workflows are recommended for tracking degradation products under acidic/basic conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to 0.1M HCl/NaOH at 40°C for 24 hours.
- Detection : UPLC-QTOF with a C18 column (2.6 µm, 100 Å) to separate degradation products like 6-hydroxy derivatives or ring-opened amines ().
- Stability Criteria : ≤5% degradation under pH 2–9 (ICH guidelines) .
Q. How to design enantioselective syntheses for chiral analogs of this compound?
- Methodological Answer :
- Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids for asymmetric induction during spirocyclization ().
- Resolution : Chiral HPLC (Chiralpak AD-H column) to isolate enantiomers with >99% ee ().
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s antimicrobial activity?
- Root Cause : Variations in microbial strains (e.g., Gram-positive vs. Gram-negative) or efflux pump expression.
- Resolution :
- MIC Testing : Standardize using CLSI guidelines against S. aureus ATCC 29213 and E. coli ATCC 25922 ().
- Efflux Inhibition : Co-administer with phenylalanine-arginine β-naphthylamide (PAβN) to assess pump-mediated resistance ().
Critical Safety and Handling
Q. What are the recommended safety protocols for handling this compound?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
